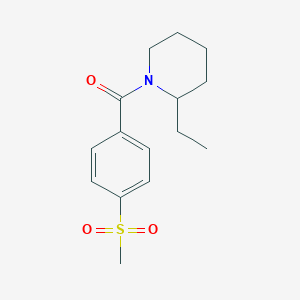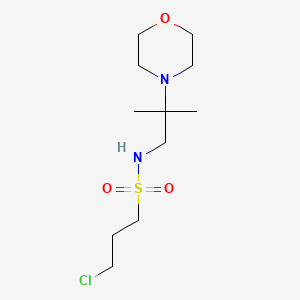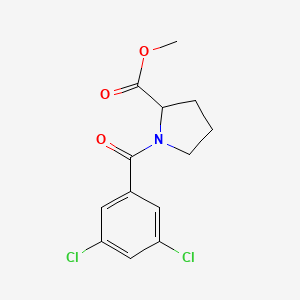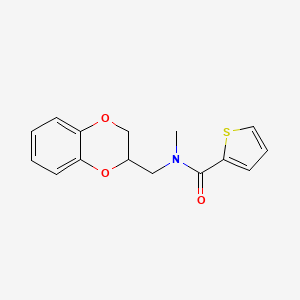
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone, also known as EPM or NS-106, is a novel compound that has gained attention in the scientific community due to its potential applications in research. EPM is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular weight of 349.48 g/mol.
Mecanismo De Acción
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone enhances the activity of the α7 nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in increased ion channel opening and neurotransmitter release. The enhanced activity of the α7 nAChR leads to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have a range of biochemical and physiological effects in animal models. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to enhance cognitive function, improve memory, and increase attention and focus. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has a relatively short half-life of approximately 2 hours and is rapidly eliminated from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is its potential as a tool for scientific research. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone can be used to study the role of the α7 nAChR in cognitive function and neuroprotection. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone in lab experiments. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has a relatively short half-life, which may limit its effectiveness in long-term studies. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone also has potential side effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone. One area of research is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of research is the investigation of the potential therapeutic applications of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone in neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone and its potential side effects.
Métodos De Síntesis
The synthesis of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone involves the reaction between 2-ethylpiperidine and 4-methylsulfonylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function in animal models. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-13-6-4-5-11-16(13)15(17)12-7-9-14(10-8-12)20(2,18)19/h7-10,13H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNPQDENURHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)



![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)